

A Spectroscopic Comparison of Sulfur Monoxide Isotopologues

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Compound of Interest

Compound Name: Sulfur monoxide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of several **sulfur monoxide** (SO) isotopologues. The data presented is compiled from peer-reviewed experimental studies and is intended to serve as a valuable resource for spectroscopic analysis and further research.

Sulfur monoxide (SO) is a diatomic radical of significant interest in various fields, including atmospheric chemistry, astrophysics, and combustion processes. Spectroscopic analysis of its isotopologues provides crucial insights into its molecular structure, bonding, and the influence of isotopic substitution on its physical properties. This guide focuses on a comparative analysis of the spectroscopic constants of five key isotopologues: $^{32}\text{S}^{16}\text{O}$, $^{33}\text{S}^{16}\text{O}$, $^{34}\text{S}^{16}\text{O}$, $^{36}\text{S}^{16}\text{O}$, and $^{32}\text{S}^{18}\text{O}$.

Comparative Analysis of Spectroscopic Constants

The following table summarizes the key spectroscopic constants for the ground electronic state ($X^3\Sigma^-$) of the SO isotopologues. These constants are fundamental in predicting and interpreting the rotational and vibrational spectra of these molecules. All values are given in units of megahertz (MHz) or reciprocal centimeters (cm^{-1}), as is conventional in spectroscopy.

Isotopologue	Rotational Constant (B_0) / MHz	Centrifugal Distortion Constant (D_0) / MHz	Rotation-Vibration Interaction Constant (α_e) / MHz	Vibrational Constant (ω_e) / cm^{-1}	Anharmonicity Constant ($\omega_e x_e$) / cm^{-1}
$^{32}\text{S}^{16}\text{O}$	21523.57	0.033	173.9	1150.71	6.43
$^{33}\text{S}^{16}\text{O}$	21235.33	0.032	169.7	1140.4	6.29
$^{34}\text{S}^{16}\text{O}$	20957.17	0.031	165.7	1130.41	6.15
$^{36}\text{S}^{16}\text{O}$	Not available	Not available	Not available	Not available	Not available
$^{32}\text{S}^{18}\text{O}$	20333.91	Not available	160.8	1097.8	5.86

Note: Experimental data for the $^{36}\text{S}^{16}\text{O}$ isotopologue were not readily available in the surveyed literature.

Experimental Protocols

The spectroscopic constants presented in this guide were determined using high-resolution microwave and millimeter-wave spectroscopy techniques. The following is a summary of the general experimental methodologies employed in the foundational studies.

1. Microwave and Millimeter-Wave Spectroscopy

The rotational spectra of the SO isotopologues were primarily investigated using microwave and millimeter-wave absorption spectroscopy.

- Radical Generation:** The SO radical is a transient species and was typically produced in the gas phase by reacting atomic oxygen with a sulfur-containing precursor. A common method involves passing a mixture of carbonyl sulfide (OCS) or sulfur dioxide (SO_2) and molecular oxygen through a microwave discharge. This generates oxygen atoms which then react with the precursor to form SO radicals.
- Spectrometer Setup:** The generated radicals were then passed into a temperature-controlled absorption cell of a microwave or millimeter-wave spectrometer. These spectrometers consist of a radiation source (e.g., klystron or Gunn diode), the absorption cell, and a

detector. The frequency of the radiation is swept, and the absorption of this radiation by the sample is detected.

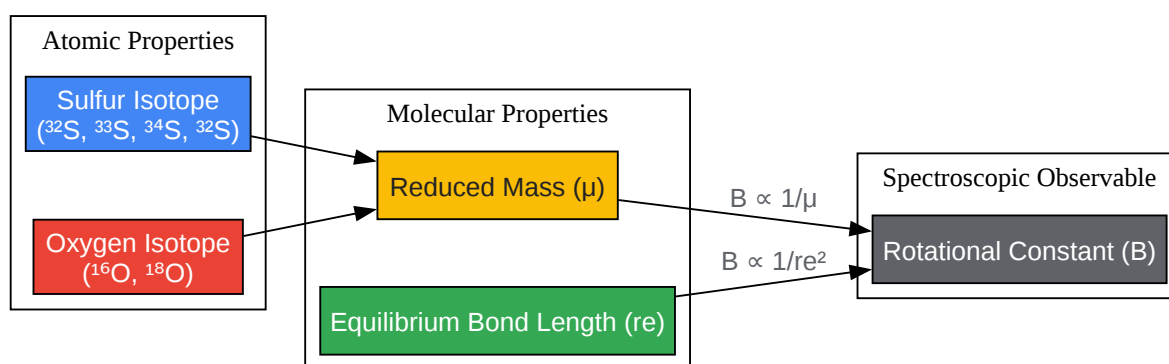
- **Data Analysis:** The measured transition frequencies in the rotational spectrum were then fitted to a Hamiltonian model for a diatomic molecule in a $^3\Sigma$ electronic state. This analysis yields the precise values for the rotational constant (B_0), the centrifugal distortion constant (D_0), and in the case of ^{33}SO , the hyperfine coupling constants.

2. Isotopic Samples

For the less abundant isotopologues, isotopically enriched precursor materials were used. For example, to study ^{34}SO , a sample of carbonyl sulfide enriched in ^{34}S was used. Similarly, for $^{32}\text{S}^{18}\text{O}$, a precursor containing ^{18}O was employed. The natural abundance of ^{33}S is often sufficient for its detection without isotopic enrichment.

Visualizing the Isotope Effect

The relationship between the isotopic mass of the sulfur and oxygen atoms and the resulting rotational constant of the **sulfur monoxide** molecule can be visualized as a logical workflow. This diagram illustrates how the fundamental properties of the constituent atoms determine a key spectroscopic observable.



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Caption: Isotopic mass determines the rotational constant.

This guide provides a foundational comparison of the spectroscopic properties of key **sulfur monoxide** isotopologues. The presented data and methodologies are essential for researchers in spectroscopy, atmospheric science, and astrophysics for the accurate identification and analysis of these important molecular species.

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